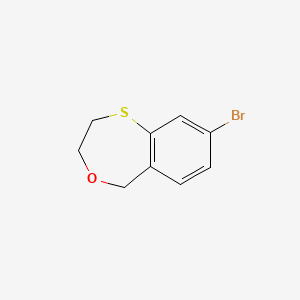
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine is a chemical compound with the molecular formula C9H9BrOS It belongs to the class of benzoxathiepines, which are heterocyclic compounds containing a benzene ring fused to an oxathiepine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine typically involves the bromination of a precursor compound followed by cyclization. One common method involves the reaction of 2-bromoaniline with sulfur and an oxidizing agent to form the oxathiepine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium azide, potassium cyanide, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated benzoxathiepine.
Substitution: Azido, cyano derivatives.
科学研究应用
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
作用机制
The mechanism of action of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
8-Bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine: Similar structure with additional chlorine and fluorine substituents.
8-Bromo-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione: Contains a different heterocyclic ring system with a sulfone group.
Uniqueness
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine is unique due to its specific bromine substituent and the oxathiepine ring system.
生物活性
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the benzoxathiepine family, which is known for various pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. The presence of the bromine atom and the benzoxathiepine ring system enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H8BrOS |
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act through:
- Inhibition of Enzymatic Activity : Compounds in the benzoxathiepine class have been shown to inhibit various enzymes involved in cellular signaling pathways.
- Modulation of Cell Cycle : Studies suggest that this compound can induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase.
- Induction of Apoptosis : It has been observed to promote apoptosis in cancer cell lines, enhancing its potential as an anticancer agent.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound against various cancer cell lines. For example:
- MCF-7 Human Breast Cancer Cells : The compound demonstrated significant antiproliferative effects with an IC50 value indicating effective growth inhibition.
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis rates and altered cell cycle distribution compared to control groups.
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|---|
| This compound | MCF-7 | 10.6 | 63.05 |
| Doxorubicin | MCF-7 | 0.5 | 70 |
Study on Antiproliferative Activity
In one study focusing on the synthesis and evaluation of benzoxathiepine derivatives, researchers found that compounds similar to this compound exhibited notable antiproliferative activity against MCF-7 cells. The study highlighted that these compounds not only inhibited cell growth but also induced significant apoptosis through caspase activation pathways.
Mechanistic Exploration
Another study explored the mechanism by which this compound induces apoptosis. It was found that the compound upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cancer cells.
属性
分子式 |
C9H9BrOS |
|---|---|
分子量 |
245.14 g/mol |
IUPAC 名称 |
8-bromo-3,5-dihydro-2H-4,1-benzoxathiepine |
InChI |
InChI=1S/C9H9BrOS/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5H,3-4,6H2 |
InChI 键 |
SEYZDLJVLDLDIT-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=C(CO1)C=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















